Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate
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Overview
Description
Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate is a complex organic compound with a unique structure that includes a naphthalene ring, an ethyl group, and a thioamide linkage
Scientific Research Applications
Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with ethyl bromoacetate in the presence of a base to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Mechanism of Action
The mechanism of action of Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbamoyl)amino]acetate
- Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]propanoate
Uniqueness
Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(2-hydroxy-2-naphthalen-2-ylethyl)carbamothioylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-22-16(21)11-19-17(23)18-10-15(20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,20H,2,10-11H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGOSPZJAMVGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NCC(C1=CC2=CC=CC=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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